

# BCR-ABL kinase-IN-3 dihydrochloride

## mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

**Compound Focus:** BCR-ABL kinase-IN-3 (dihydrochloride)

Cat. No.: S12861294

Get Quote

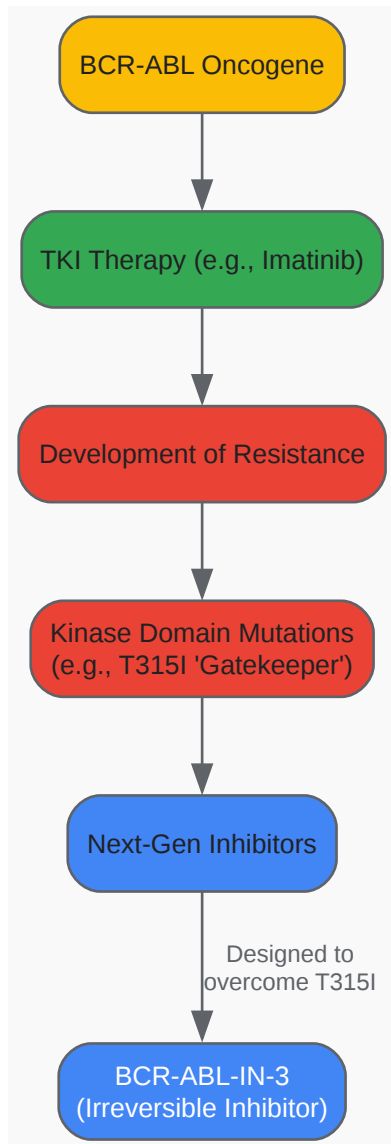
## Profile of BCR-ABL-IN-3

The table below summarizes the available quantitative data for BCR-ABL-IN-3:

Parameter	Value / Description
<b>Bioactivity Description</b>	Highly effective, irreversible inhibitor of Bcr-Abl [1]
<b>Molecular Target</b>	BCR-ABL (T315I mutant, in Ba/F3 cells) [1]
<b>Reported IC<sub>50</sub></b>	≤ 100 nM (for Ba/F3 Bcr-Abl T315I) [1]
<b>In Vivo Efficacy</b>	Significant antitumor effects in mice implanted with Ba/F3 Bcr-Abl T315I cells (15 mg/kg, twice daily) [1]
<b>Pharmacokinetics (Rat)</b>	C <sub>max</sub> : 5485 ng/mL; AUC: 5450 h·ng/mL (after IV administration) [1]
<b>Molecular Weight</b>	466.89 [1]
<b>Chemical Formula</b>	C <sub>20</sub> H <sub>17</sub> ClF <sub>2</sub> N <sub>4</sub> O <sub>3</sub> S [1]

## Mechanism and Research Context

The search results confirm that **BCR-ABL-IN-3 is an irreversible inhibitor**, but the precise mechanism is not detailed [1]. The following diagram illustrates the general development logic for BCR-ABL inhibitors like BCR-ABL-IN-3, which target resistance mutations.



[Click to download full resolution via product page](#)

Development logic for BCR-ABL inhibitors targeting resistance mutations like T315I.

- **The T315I Mutation Challenge:** The "gatekeeper" T315I mutation in the BCR-ABL kinase domain is a major resistance mechanism [2] [3]. This mutation introduces steric hindrance and eliminates a

critical hydrogen bond, making it resistant to nearly all first- and second-generation TKIs [2] [4] [5]. BCR-ABL-IN-3 was developed to address this challenge [1].

- **Irreversible Inhibition:** Unlike earlier reversible ATP-competitive inhibitors, BCR-ABL-IN-3 acts as an **irreversible inhibitor** [1]. It is designed to form a permanent covalent bond with the kinase, potentially leading to sustained target suppression and overcoming issues of drug resistance [1].

## Research Considerations

- **Explore Related Compounds:** To better understand the potential mechanism, you may find it useful to study published irreversible inhibitors or allosteric inhibitors like **asciminib** [6]. Asciminib has a different mechanism, binding to the myristoyl pocket of BCR-ABL (STAMP), and is also active against the T315I mutation [6].
- **Consult Specialized Databases:** The most detailed structural data, binding kinetics, and full synthetic protocols for BCR-ABL-IN-3 likely reside in **specialized commercial compound databases** or the primary scientific article that first reported it, which was not among the current search results.

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).*

## References

1. - BCR - ABL - IN | TargetMol 3 [targetmol.com]
2. Bcr-Abl tyrosine-kinase inhibitor [en.wikipedia.org]
3. Past, present, and future of Bcr - Abl : from chemical... inhibitors [jhoonline.biomedcentral.com]
4. The Ins and Outs of Bcr-Abl Inhibition - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]
5. Sequential ABL kinase inhibitor therapy selects for ... [jci.org]
6. Clinical Pharmacology of Asciminib: A Review - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [BCR-ABL kinase-IN-3 dihydrochloride mechanism of action].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b12861294#bcr-abl-kinase-in-3-dihydrochloride-mechanism-of-action>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)